![molecular formula C9H11ClN2O B1422202 (2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride CAS No. 903556-82-1](/img/structure/B1422202.png)

(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride

Overview

Description

“(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It is used in various chemical reactions and has potential applications in different fields .

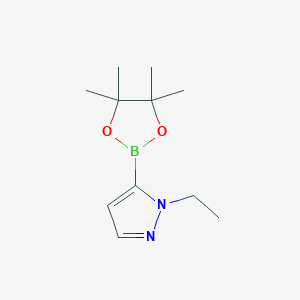

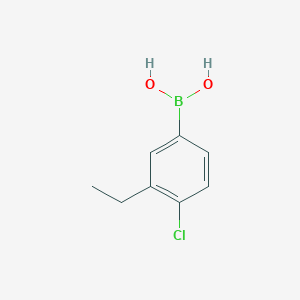

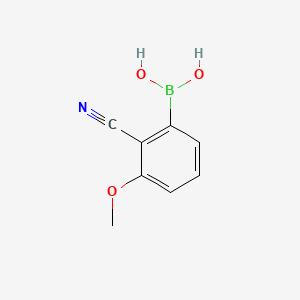

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring with a methyl group at the 2nd position and a methanamine group at the 5th position . The presence of these functional groups may influence its chemical properties and reactivity.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Catalytic Applications

- Hydroxylation of Alkanes: Diiron(III) complexes, including those with ligands structurally similar to (2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride, have been explored as catalysts for the selective hydroxylation of alkanes. These complexes exhibit efficient catalysis, high turnover numbers, and good selectivity for alcohol formation in hydroxylation reactions (Sankaralingam & Palaniandavar, 2014).

Synthesis and Characterization

- Formation of Novel Compounds: Research has been conducted on synthesizing and characterizing compounds structurally related to this compound, like N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine. These studies primarily focus on their structural elucidation through techniques such as NMR spectroscopy and mass spectrometry (Younas, Hallaoui, & Alami, 2014).

Anticancer and Antimicrobial Agents

- Anticancer and Antimicrobial Activities: Certain compounds containing the this compound moiety have been investigated for their potential as anticancer and antimicrobial agents. These studies often involve molecular docking and in vitro activity assessments against various cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).

Photoluminescent Properties

- Positron Emission Tomography Probes: Certain benzoxazole derivatives, closely related to this compound, have been synthesized and evaluated as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. These studies demonstrate the potential of such compounds in neuroimaging and diagnosis (Cui et al., 2012).

Enzyme Inhibition

- Anticoagulant Therapy: Research on derivatives of this compound has explored their anticoagulant properties. These studies involve synthesizing and evaluating the compounds for their ex vivo anticoagulant activity and radical scavenging properties, indicating their potential use in anticoagulant therapy (Iyer et al., 2016).

Safety and Hazards

Future Directions

Oxazole derivatives, including “(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Their diverse biological potential suggests that they could be valuable for medical applications in the future .

Mechanism of Action

Target of Action

Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer activities . They have been shown to interact with various targets, such as Gram-positive and Gram-negative bacteria, and human colorectal carcinoma (HCT116) cancer cell line .

Mode of Action

The exact mode of action of benzoxazole derivatives can vary depending on the specific compound and its targets. For example, some benzoxazole derivatives have been found to inhibit the growth of bacteria and fungi by interfering with their cellular functions .

Biochemical Pathways

Benzoxazole derivatives can affect various biochemical pathways. For instance, some compounds have been found to up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism .

Result of Action

The result of the action of benzoxazole derivatives can vary depending on the specific compound and its targets. For example, some compounds have been found to exhibit antimicrobial and anticancer activities .

Properties

IUPAC Name |

(2-methyl-1,3-benzoxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-6-11-8-4-7(5-10)2-3-9(8)12-6;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCIDNVYQOQGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903556-82-1 | |

| Record name | 5-Benzoxazolemethanamine, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903556-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

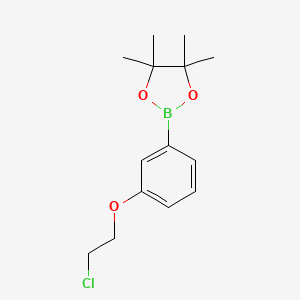

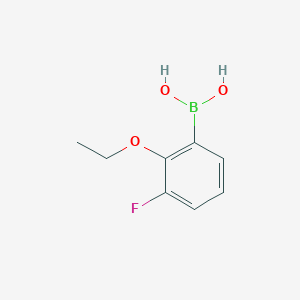

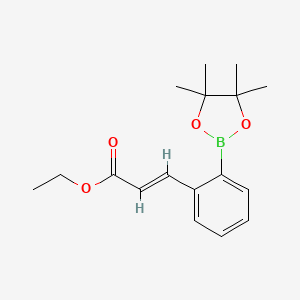

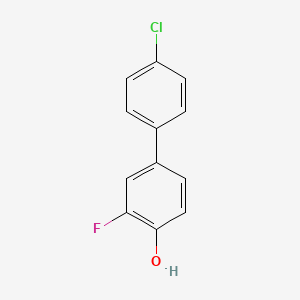

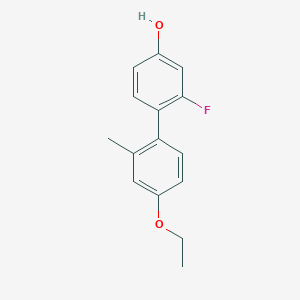

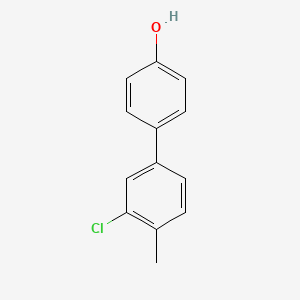

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

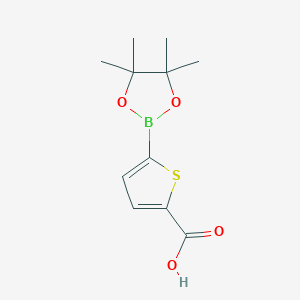

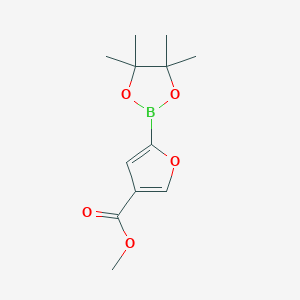

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.